N,N'-Di-Boc-1,4-butanediamine

Description

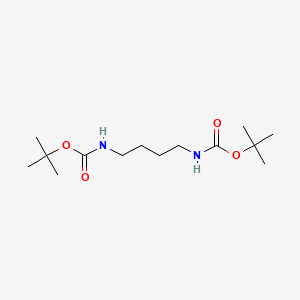

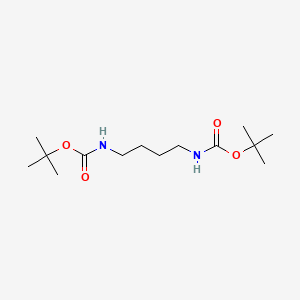

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOZLAYXMYQYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Di-Boc-1,4-butanediamine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the repertoire of protected bifunctional linkers, N,N'-Di-Boc-1,4-butanediamine stands out as a cornerstone building block. This molecule consists of a 1,4-butanediamine (putrescine) core where both primary amine functionalities are masked by the acid-labile tert-butoxycarbonyl (Boc) group.

The dual protection renders the otherwise highly reactive diamine inert to a wide range of nucleophilic and basic conditions, allowing chemists to perform modifications on other parts of a molecule without unintended side reactions. Its true utility is realized upon the facile and clean removal of the Boc groups, which liberates the four-carbon diamine linker at a desired synthetic stage. This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and strategic applications of N,N'-Di-Boc-1,4-butanediamine, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development.

Core Chemical Properties

The essential identifying and physical characteristics of N,N'-Di-Boc-1,4-butanediamine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | [1] |

| Synonyms | Di-tert-butyl butane-1,4-diyldicarbamate, N,N'-Bis(tert-butoxycarbonyl)-1,4-diaminobutane | [1] |

| CAS Number | 33545-97-0 | [1] |

| Molecular Formula | C₁₄H₂₈N₂O₄ | [1] |

| Molecular Weight | 288.38 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 123-127 °C | |

| Solubility | Soluble in chloroform, DMSO, methanol | [2] |

Stability and Storage

N,N'-Di-Boc-1,4-butanediamine is generally stable under standard laboratory conditions. However, the Boc protecting groups are sensitive to strong acids. Therefore, it should be stored away from acidic vapors. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8 °C.

Spectroscopic Profile

Spectroscopic analysis is crucial for verifying the identity and purity of N,N'-Di-Boc-1,4-butanediamine. The symmetrical nature of the molecule leads to a relatively simple and highly characteristic spectral signature.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the proton NMR spectrum will exhibit three main signals:

-

A singlet at approximately δ 1.44 ppm, integrating to 18H. This peak corresponds to the 18 equivalent protons of the two tert-butyl groups of the Boc protectors.

-

A broad multiplet or two distinct multiplets around δ 1.52 ppm, integrating to 4H, representing the two central methylene groups (-CH₂-CH₂-) of the butane backbone.

-

A multiplet around δ 3.10 ppm, integrating to 4H, corresponding to the two methylene groups adjacent to the carbamate nitrogens (-CH₂-NH-).

-

A broad singlet around δ 4.5-5.0 ppm, corresponding to the two carbamate protons (-NH-). The chemical shift of this peak can be variable and concentration-dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides further confirmation of the structure's symmetry:

-

A signal around δ 28.4 ppm for the methyl carbons of the Boc groups.

-

Signals for the methylene carbons of the butane chain.

-

A signal around δ 79.1 ppm for the quaternary carbons of the Boc groups.

-

A signal around δ 156.0 ppm for the carbonyl carbons of the carbamate groups.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is distinguished by characteristic absorption bands that confirm the presence of the N-Boc functionality:

-

A sharp peak around 3350 cm⁻¹ corresponding to the N-H stretching of the carbamate.

-

Strong C-H stretching bands just below 3000 cm⁻¹.

-

A very strong and sharp absorption band around 1680-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the carbamate group.

-

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak corresponding to the compound's mass, often as [M+H]⁺ or [M+Na]⁺ in ESI-MS.

Section 2: Synthesis and Purification

The synthesis of N,N'-Di-Boc-1,4-butanediamine is a straightforward procedure, yet it requires careful control of stoichiometry to ensure complete di-protection and avoid the formation of the mono-protected intermediate.

The Synthetic Rationale

The Boc group is one of the most widely used amine protecting groups in organic chemistry.[3] Its popularity stems from its robustness towards a wide array of reaction conditions (e.g., catalytic hydrogenation, basic and nucleophilic attacks) and its ease of removal under mildly acidic conditions.[3][4] The synthesis involves the reaction of the nucleophilic primary amines of 1,4-butanediamine with an electrophilic Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthetic pathway for N,N'-Di-Boc-1,4-butanediamine.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-butanediamine (1.0 equivalent). Dissolve it in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (2.2 equivalents), to the solution. Cool the flask in an ice bath (0 °C). Causality Note: The base is crucial for neutralizing the acidic byproduct formed during the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (2.1-2.2 equivalents) in the same solvent. Add this solution dropwise to the stirred diamine solution over 30-60 minutes. Expertise Note: Using a slight excess of Boc₂O ensures the complete conversion to the di-protected product. A slow, dropwise addition helps to control the exotherm of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base and unreacted diamine, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification Strategy

The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, crystalline solid. If an oily residue is obtained or if impurities persist, column chromatography on silica gel can be performed. Despite concerns about the acid lability of the Boc group, it is generally stable to standard silica gel chromatography.[5]

Section 3: Chemical Reactivity and Applications

The synthetic value of N,N'-Di-Boc-1,4-butanediamine is defined by the predictable reactivity of its protecting groups.

The Core Functionality: Deprotection

The removal of the Boc groups is the most critical reaction of this molecule, unmasking the primary amines for subsequent transformations. This is most commonly achieved under acidic conditions.

The mechanism involves the protonation of the carbamate oxygen by a strong acid, like trifluoroacetic acid (TFA).[4] This is followed by the loss of a stable tert-butyl carbocation, which is then quenched. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine.[4]

Caption: Standard workflow for the deprotection of N,N'-Di-Boc-1,4-butanediamine.

Detailed Experimental Protocol: Deprotection

-

Setup: Dissolve N,N'-Di-Boc-1,4-butanediamine in an appropriate solvent, typically Dichloromethane (DCM).

-

Acid Addition: Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at room temperature. Causality Note: TFA is a strong, volatile acid that effectively cleaves the Boc group, and its excess can be easily removed in vacuo.

-

Reaction: Stir the mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is the diamine salt (e.g., bis-trifluoroacetate salt). To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract the free diamine into an organic solvent. Dry and concentrate to yield the final product.

Applications in Drug Discovery and Organic Synthesis

N,N'-Di-Boc-1,4-butanediamine is a versatile tool for introducing a flexible, four-carbon spacer into a target molecule.

-

Linker Chemistry: It serves as a precursor to linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex therapeutic modalities where precise spatial separation between two molecular entities is required.

-

Polyamines and Peptide Mimetics: The deprotected diamine can be further elaborated to synthesize natural polyamines (like spermidine and spermine) and their analogs, which are crucial in cellular processes and are targets for various diseases.

-

Solid-Phase Synthesis: In solid-phase synthesis, the protected diamine can be attached to a resin, deprotected, and then used as a starting point for building libraries of compounds.

-

Materials Science: The ability to introduce primary amine functionalities in a controlled manner makes it a valuable monomer or cross-linking agent in the synthesis of specialty polymers and functional materials.[6]

Section 4: Safety, Handling, and Storage

While N,N'-Di-Boc-1,4-butanediamine itself is a stable solid, it is important to handle it with appropriate care. The safety profile is largely benign, but standard laboratory precautions should be observed. Upon deprotection, the resulting 1,4-butanediamine is corrosive and has a strong odor.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool (2-8 °C), dry, and well-ventilated area away from strong acids and oxidizing agents. Keep the container tightly closed when not in use.

Conclusion

N,N'-Di-Boc-1,4-butanediamine is more than a simple chemical reagent; it is a strategic enabler of complex molecular design. Its robust protection, predictable reactivity, and the synthetic utility of the four-carbon chain it provides make it an indispensable tool for chemists in both academic and industrial research. By understanding its fundamental properties and applying the protocols described herein, researchers can confidently leverage this building block to accelerate innovation in drug discovery, organic synthesis, and materials science.

References

-

N,N'-Di-Boc-1,4-butanediamine. PubChem. [Link]

-

N-boc-1,4-diaminobutane. ChemBK. [Link]

-

The Precision Tool: N-Boc-1,4-butanediamine in Advanced Organic Synthesis Strategies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-Boc-1,4-butanediamine: A Cornerstone Chemical Intermediate for Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Reddit. [Link]

Sources

An In-Depth Technical Guide to N,N'-Di-Boc-1,4-butanediamine: A Key Bifunctional Building Block in Modern Drug Discovery and Polymer Chemistry

Introduction: The Strategic Importance of N,N'-Di-Boc-1,4-butanediamine

In the landscape of advanced chemical synthesis, particularly within pharmaceutical and materials science research, the strategic use of bifunctional building blocks is paramount for the construction of complex molecular architectures. N,N'-Di-Boc-1,4-butanediamine, a symmetrically protected diamine, has emerged as a critical component in this regard. Its unique structural attributes, featuring a four-carbon aliphatic chain flanked by two tert-butoxycarbonyl (Boc)-protected amine functionalities, offer a stable yet readily cleavable scaffold for a multitude of synthetic transformations.

This technical guide provides an in-depth exploration of N,N'-Di-Boc-1,4-butanediamine, covering its fundamental properties, a detailed synthesis and purification protocol, comprehensive analytical characterization, and its pivotal applications in cutting-edge fields such as Proteolysis Targeting Chimeras (PROTACs) and advanced polymer synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this versatile molecule.

CAS Number: 33545-97-0[1] Molecular Formula: C₁₄H₂₈N₂O₄[1][2] Molecular Weight: 288.38 g/mol [2]

Chemical Structure and Physicochemical Properties

The structure of N,N'-Di-Boc-1,4-butanediamine consists of a central butane-1,4-diamine core where both nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. This symmetrical protection strategy imparts specific physicochemical properties that are instrumental to its utility in organic synthesis. The Boc groups render the otherwise reactive primary amines inert to a wide range of reaction conditions, allowing for selective functionalization at other sites of a molecule. Furthermore, the Boc protecting groups can be removed under mild acidic conditions, regenerating the free amines for subsequent reactions.

IUPAC Name: tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate[2]

Figure 1. Chemical Structure of N,N'-Di-Boc-1,4-butanediamine.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | [1] |

| Molecular Weight | 288.38 g/mol | [2] |

| Molecular Formula | C₁₄H₂₈N₂O₄ | [1][2] |

| Melting Point | 86-87 °C | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [4] |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of N,N'-Di-Boc-1,4-butanediamine is typically achieved through the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc₂O). The stoichiometry of the reactants is crucial to ensure the di-protection of both amine groups. The following protocol provides a detailed, step-by-step methodology for its synthesis and subsequent purification.

Experimental Protocol: Synthesis of N,N'-Di-Boc-1,4-butanediamine

Materials:

-

1,4-Butanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or a mixture of ethyl acetate and hexane for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-butanediamine (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution.

-

Boc Protection: To the cooled solution, add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in DCM dropwise over a period of 1-2 hours. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the di-protected product.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.[3][5]

-

Column Chromatography: Alternatively, if impurities are persistent, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6]

-

Diagram 1: Synthetic workflow for N,N'-Di-Boc-1,4-butanediamine.

Analytical Characterization

The identity and purity of synthesized N,N'-Di-Boc-1,4-butanediamine are confirmed using standard analytical techniques. The expected data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are summarized below.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For N,N'-Di-Boc-1,4-butanediamine, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~4.5 | Broad singlet | 2H | -NH- |

| Signal 2 | ~3.1 | Quartet | 4H | -CH₂-NH- |

| Signal 3 | ~1.5 | Multiplet | 4H | -CH₂-CH₂- |

| Signal 4 | ~1.4 | Singlet | 18H | -C(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Signal 1 | ~156 | Carbonyl (-C=O) |

| Signal 2 | ~79 | Quaternary carbon (-C(CH₃)₃) |

| Signal 3 | ~40 | Methylene (-CH₂-NH-) |

| Signal 4 | ~28 | Methyl (-C(CH₃)₃) |

| Signal 5 | ~27 | Methylene (-CH₂-CH₂-) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.[7][8]

FTIR Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (carbamate) | ~3350 |

| C-H Stretch (aliphatic) | ~2970-2860 |

| C=O Stretch (carbamate) | ~1680 |

| N-H Bend (carbamate) | ~1520 |

| C-O Stretch (carbamate) | ~1170 |

Note: Absorption frequencies are approximate.[9][10]

Applications in Drug Development and Materials Science

The bifunctional nature of N,N'-Di-Boc-1,4-butanediamine makes it an invaluable linker molecule in various applications, particularly where precise control over the distance and orientation between two molecular entities is required.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][][13] N,N'-Di-Boc-1,4-butanediamine serves as an excellent starting point for the synthesis of the linker component of PROTACs. After deprotection of the Boc groups, the resulting free amines can be coupled to a ligand for the target protein and a ligand for the E3 ligase, respectively.[14] The four-carbon chain of the butanediamine core provides a flexible spacer of a defined length.

Diagram 2: Role of N,N'-Di-Boc-1,4-butanediamine in PROTAC synthesis.

Polymer Chemistry

In polymer science, diamines are fundamental monomers for the synthesis of polyamides.[3][15] The Boc-protected form, N,N'-Di-Boc-1,4-butanediamine, allows for controlled polymerization processes. The Boc groups can be removed in situ or in a preceding step to liberate the reactive amine functionalities for polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides with specific properties.[16] This controlled approach is particularly useful in the synthesis of well-defined block copolymers or other complex polymer architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N,N'-Di-Boc-1,4-butanediamine.

| Hazard Category | Information | Reference(s) |

| GHS Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | [17] |

| Signal Word | Danger | [17] |

| Hazard Statements | Causes severe skin burns and eye damage. | [17] |

| Precautionary Statements | Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. | [17][18] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [1][17] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a poison center or doctor. | [1][17] |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. | [17] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. | [1][17] |

Conclusion

N,N'-Di-Boc-1,4-butanediamine is a strategically important bifunctional building block with broad applications in drug discovery and materials science. Its symmetrical structure and the reliable chemistry of the Boc protecting groups provide chemists with a versatile tool for the controlled synthesis of complex molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors, from the rational design of novel therapeutics to the creation of advanced polymers.

References

-

Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Precision Tool: N-Boc-1,4-butanediamine in Advanced Organic Synthesis Strategies. Available from: [Link]

-

ResearchGate. 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-1,4-butanediamine: A Cornerstone Chemical Intermediate for Pharmaceutical R&D. Available from: [Link]

-

National Institutes of Health. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Available from: [Link]

-

PubChem. N,N'-Di-Boc-1,4-butanediamine. Available from: [Link]

-

5Z.com. synthesis. Available from: [Link]

-

MDPI. Functional Aromatic Polyamides. Available from: [Link]

-

CUNY. Purification by Recrystallization. Available from: [Link]

- Google Patents. CN101735067A - Synthesis method of 1,4-butanediamine.

-

Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from: [Link]

-

American Chemical Society. Biobased Amines: From Synthesis to Polymers; Present and Future. Available from: [Link]

-

National Institute of Standards and Technology. 1,4-Butanediamine. Available from: [Link]

-

Springer. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

National Institute of Standards and Technology. 1,4-Butanediamine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Role of Boc-Protected Amino Acid Linkers in Targeted Protein Degradation. Available from: [Link]

- Google Patents. WO2006005603A1 - Biochemical synthesis of 1,4-butanediamine.

-

National Institutes of Health. Methods to accelerate PROTAC drug discovery. Available from: [Link]

-

National Institutes of Health. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Available from: [Link]

-

ScienceOpen. PROTACs improve selectivity for targeted proteins. Available from: [Link]

-

ResearchGate. How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Available from: [Link]

-

Reddit. Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Available from: [Link]

-

ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Available from: [Link]

-

SpectraBase. N,N'-Dimethyl-1,4-butanediamine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N,N'-Di-Boc-1,4-butanediamine | C14H28N2O4 | CID 11044423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 1,4-Butanediamine [webbook.nist.gov]

- 10. 1,4-Butanediamine [webbook.nist.gov]

- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. dspace.ncl.res.in [dspace.ncl.res.in]

- 16. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

N,N'-Di-Boc-1,4-butanediamine molecular weight and formula

An In-Depth Technical Guide to N,N'-Di-Boc-1,4-butanediamine: Properties and Synthetic Strategy

Introduction

N,N'-Di-Boc-1,4-butanediamine is a symmetrically protected diamine that serves as a crucial building block in advanced organic synthesis. Its structure, featuring a four-carbon aliphatic chain (the butanediamine core) flanked by two tert-butoxycarbonyl (Boc) protecting groups, makes it an invaluable intermediate. The Boc groups temporarily mask the reactivity of the primary amine functionalities, preventing them from participating in unwanted side reactions.[1] This allows for precise chemical modifications at other sites of a complex molecule. This guide provides a detailed overview of its core molecular properties, the strategic importance of the Boc protecting group, and a validated protocol for its synthesis.

Key Specifications

A summary of the fundamental molecular properties of N,N'-Di-Boc-1,4-butanediamine is presented below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈N₂O₄ | [2][3] |

| Molecular Weight | 288.38 g/mol | [2][3] |

| IUPAC Name | tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | [2] |

| CAS Number | 33545-97-0 | [3] |

Molecular Structure and Composition Analysis

The molecular formula C₁₄H₂₈N₂O₄ indicates the presence of 14 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The structure is derived from the parent diamine, 1,4-butanediamine (also known as putrescine), where both primary amine groups (-NH₂) have been converted into carbamates via reaction with a Boc-donating reagent.

Caption: Chemical structure of N,N'-Di-Boc-1,4-butanediamine.

The Strategic Role of the Boc Protecting Group

In organic synthesis, primary amines are potent nucleophiles and bases, which can lead to undesirable side reactions if left unprotected.[4] The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its unique properties.[5]

Pillars of Boc Group Utility:

-

Reactivity Attenuation: Upon attachment to the nitrogen atom, the Boc group's electron-withdrawing nature and steric bulk significantly decrease the nucleophilicity and basicity of the amine. This renders the nitrogen non-reactive under a wide range of conditions, including exposure to nucleophiles and bases.[6]

-

Stability: The Boc-protected amine is stable to basic hydrolysis and catalytic hydrogenation, allowing for a broad scope of subsequent chemical transformations on other parts of the molecule.[6]

-

Orthogonality and Facile Cleavage: The key advantage of the Boc group is its lability under mild acidic conditions.[6] It is typically removed using acids like trifluoroacetic acid (TFA) in a dichloromethane (DCM) solvent.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutene and CO₂.[4] This acid-lability makes it "orthogonal" to other protecting groups (like Fmoc) that are removed under basic conditions, enabling selective deprotection in complex syntheses.[6]

Synthesis of N,N'-Di-Boc-1,4-butanediamine

The synthesis of N,N'-Di-Boc-1,4-butanediamine is a standard procedure involving the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc₂O), a common Boc-donating reagent. A base is required to neutralize the acidic proton of the carbamic acid intermediate that forms during the reaction.

Caption: Experimental workflow for the synthesis of N,N'-Di-Boc-1,4-butanediamine.

Experimental Protocol

This protocol describes a representative synthesis of N,N'-Di-Boc-1,4-butanediamine.

Materials:

-

1,4-Butanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-butanediamine (1.0 equivalent) in THF or DCM.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir. The base acts as a scavenger for the proton released during carbamate formation, driving the reaction to completion.[5]

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (2.2 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath). The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes unreacted reagents and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product, N,N'-Di-Boc-1,4-butanediamine, is often obtained as a solid and can be purified further by recrystallization if necessary.

Conclusion

N,N'-Di-Boc-1,4-butanediamine is a foundational reagent in modern organic chemistry, particularly in the fields of pharmaceutical development and peptide synthesis. Its well-defined molecular weight (288.38 g/mol ) and formula (C₁₄H₂₈N₂O₄) are fundamental to its use in precise synthetic applications. The strategic placement of two acid-labile Boc protecting groups on a flexible four-carbon linker provides chemists with a powerful tool for constructing complex molecular architectures with high fidelity and control. The synthesis is straightforward, relying on robust and well-understood amine protection chemistry, ensuring its accessibility for a wide range of research and development applications.

References

- Title: tert-Butyloxycarbonyl protecting group.

- Title: tert-Butyloxycarbonyl protecting group.

-

Title: N,N'-Di-Boc-1,4-butanediamine. Source: PubChem. URL: [Link]

-

Title: Boc Protecting Group for Amines. Source: Chemistry Steps. URL: [Link]

-

Title: BOC Protection and Deprotection. Source: J&K Scientific LLC. URL: [Link]

-

Title: The Precision Tool: N-Boc-1,4-butanediamine in Advanced Organic Synthesis Strategies. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of N-BOC amines by various routes. Source: ResearchGate. URL: [Link]

Sources

An In-depth Technical Guide on the Solubility of N,N'-Di-Boc-1,4-butanediamine in Organic Solvents

Introduction: The Strategic Importance of N,N'-Di-Boc-1,4-butanediamine in Modern Synthesis

N,N'-Di-Boc-1,4-butanediamine, a symmetrically protected derivative of putrescine, is a cornerstone building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its bifunctional nature, masked by the acid-labile tert-butyloxycarbonyl (Boc) groups, allows for its strategic incorporation into complex molecular architectures. The Boc protecting groups render the otherwise reactive primary amines inert to a wide array of reaction conditions, enabling chemists to perform selective transformations on other parts of a molecule. The subsequent facile removal of the Boc groups under acidic conditions regenerates the free amines, poised for further functionalization. This controlled reactivity makes N,N'-Di-Boc-1,4-butanediamine an invaluable precursor for the synthesis of polyamines, peptidomimetics, and various pharmacologically active agents.

The practical utility of any chemical reagent is intrinsically linked to its solubility profile. A thorough understanding of the solubility of N,N'-Di-Boc-1,4-butanediamine in common organic solvents is paramount for its effective use in synthesis. Proper solvent selection is critical for achieving homogeneous reaction conditions, which in turn dictates reaction kinetics, yield, and purity. In drug development, solubility is a key determinant of a compound's suitability for formulation and its pharmacokinetic properties. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of N,N'-Di-Boc-1,4-butanediamine, offering researchers, scientists, and drug development professionals the insights necessary to harness the full potential of this versatile building block.

Theoretical Framework: Principles Governing the Solubility of a Protected Diamine

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution. For a solute to dissolve, the energy required to break the intermolecular forces within the solute (lattice energy for a solid) and within the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. The structural features of N,N'-Di-Boc-1,4-butanediamine provide a nuanced interplay of polarity and non-polarity that dictates its solubility.

The molecule can be dissected into three key components: a central, flexible four-carbon alkyl chain, and two terminal N-Boc groups. The -(CH₂)₄- backbone is inherently non-polar and lipophilic, contributing favorably to interactions with non-polar solvents through van der Waals forces. In contrast, the two carbamate moieties (-NH-C(=O)-O-) of the Boc groups introduce polarity. The presence of carbonyl oxygens and N-H protons allows for the potential of hydrogen bonding, both as hydrogen bond acceptors (the carbonyl oxygens) and donors (the N-H protons). The bulky, non-polar tert-butyl groups, however, sterically hinder these polar interactions to some extent and significantly increase the overall lipophilicity of the molecule.[1]

Therefore, the solubility of N,N'-Di-Boc-1,4-butanediamine in a given organic solvent is a balance between these competing factors. Solvents that can effectively solvate both the non-polar alkyl chain and the polar carbamate groups will be the most effective.

Solubility Profile of N,N'-Di-Boc-1,4-butanediamine

| Solvent Category | Examples | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | High | These solvents possess moderate to high polarity and can act as hydrogen bond acceptors, effectively solvating the polar carbamate groups. Their organic nature also allows for favorable interactions with the non-polar alkyl chain and tert-butyl groups. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carbamate moieties. The solubility may be slightly lower than in some polar aprotic solvents due to the energy required to disrupt the strong hydrogen bonding network of the alcohol itself. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Moderate | These solvents primarily interact through weaker van der Waals forces. While they can solvate the non-polar regions of the molecule, they are less effective at solvating the polar carbamate groups, limiting overall solubility. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent at solvating polar functional groups and are generally good solvents for a wide range of organic molecules. |

| Water | H₂O | Insoluble | The large, non-polar surface area of the two tert-butyl groups and the alkyl chain makes the molecule too lipophilic to be soluble in water, despite the presence of polar carbamate groups. |

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocols provide both a rapid qualitative assessment and a more rigorous quantitative measurement.

Qualitative Solubility Determination

This method provides a quick assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent at a given temperature.

Materials:

-

N,N'-Di-Boc-1,4-butanediamine

-

A selection of organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of N,N'-Di-Boc-1,4-butanediamine to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility in g/L or mol/L.

Materials:

-

N,N'-Di-Boc-1,4-butanediamine

-

The organic solvent of interest

-

A temperature-controlled shaker or water bath

-

A filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Pre-weighed vials

-

An analytical balance

-

A vacuum oven or desiccator

Procedure:

-

Prepare a supersaturated solution by adding an excess of N,N'-Di-Boc-1,4-butanediamine to a known volume of the solvent in a sealed vial.

-

Equilibrate the solution at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

Carefully evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of solute (g)) / (Volume of solvent (L))

To express the solubility in mol/L, divide the mass of the solute by its molar mass (288.38 g/mol ) before dividing by the volume of the solvent.

Caption: Experimental workflow for determining the solubility of N,N'-Di-Boc-1,4-butanediamine.

Conclusion: A Practical Framework for Solvent Selection

This guide has provided a detailed examination of the solubility of N,N'-Di-Boc-1,4-butanediamine in organic solvents, grounded in fundamental chemical principles. The presence of both lipophilic (alkyl chain, tert-butyl groups) and polar (carbamate) functionalities results in a broad solubility profile, with a high degree of solubility in polar aprotic solvents like dichloromethane and chloroform, and moderate to high solubility in polar protic solvents such as methanol and ethanol. For applications demanding precise solubility data, the provided experimental protocols offer a reliable framework for in-house determination. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions in solvent selection, thereby optimizing reaction conditions and facilitating the successful application of N,N'-Di-Boc-1,4-butanediamine in their synthetic endeavors.

References

Sources

N,N'-Di-Boc-1,4-butanediamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of N,N'-Di-Boc-1,4-butanediamine

Abstract

N,N'-Di-Boc-1,4-butanediamine is a critical bifunctional linker and building block in pharmaceutical and materials science, prized for the predictable reactivity of its protected amine functionalities. The integrity of this reagent is paramount for the success of multi-step syntheses. This guide provides a detailed examination of the chemical stability of N,N'-Di-Boc-1,4-butanediamine, focusing on the intrinsic properties of the tert-Butyloxycarbonyl (Boc) protecting group. We will explore the primary degradation pathways, establish optimal storage and handling protocols based on mechanistic understanding, and provide methodologies for stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and reliability of this essential synthetic intermediate.

Introduction: The Role of a Protected Diamine Linker

N,N'-Di-Boc-1,4-butanediamine, also known as di-tert-butyl butane-1,4-diyldicarbamate, is an aliphatic diamine where both primary amine groups are protected by the tert-Butyloxycarbonyl (Boc) group.[1] This protection strategy converts the highly nucleophilic and basic primary amines of 1,4-butanediamine (putrescine) into significantly less reactive carbamates.[2] This transformation is fundamental to its utility, allowing chemists to employ the four-carbon alkyl chain as a stable, non-reactive spacer or linker in complex synthetic routes.

The Boc group is one of the most common amine protecting groups in organic synthesis due to its robustness under a wide range of conditions, particularly basic and nucleophilic environments, while being easily removable under specific acidic conditions.[3][4] The stability of N,N'-Di-Boc-1,4-butanediamine is, therefore, almost entirely dictated by the stability of its two Boc protecting groups. Understanding the factors that compromise the integrity of this linkage is crucial for preventing unintended deprotection, ensuring reaction reproducibility, and maintaining the purity of the final products.

Chemical Identity and Physical Properties

A clear understanding of the compound's physical properties is the first step in establishing appropriate handling and storage procedures.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | [1] |

| CAS Number | 33545-97-0 | [5] |

| Molecular Formula | C₁₄H₂₈N₂O₄ | [1] |

| Molecular Weight | 288.38 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol. Insoluble in water. | [6] |

The Chemistry of the Boc Protecting Group: The Key to Stability

The stability profile of N,N'-Di-Boc-1,4-butanediamine is defined by the chemical nature of the carbamate linkage and the unique properties of the tert-butyl group.

-

Resistance to Basolysis and Nucleophiles : The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its nucleophilicity and basicity. This resonance stabilization makes the carbamate linkage exceptionally stable to bases and most nucleophilic reagents.[3]

-

Acid Lability : The Boc group's defining characteristic is its susceptibility to cleavage under acidic conditions. This is a direct consequence of the stability of the tert-butyl carbocation, which is readily formed upon protonation of the carbamate.[2][7] This provides a convenient and orthogonal method for deprotection in the presence of other protecting groups, such as the base-labile Fmoc group.[3]

Factors Influencing the Stability of N,N'-Di-Boc-1,4-butanediamine

The primary threat to the integrity of N,N'-Di-Boc-1,4-butanediamine is inadvertent deprotection. This can be triggered by several environmental and chemical factors.

Effect of pH and Acidity: The Primary Degradation Pathway

The most significant factor governing the stability of the Boc group is the presence of acid. The degradation is an acid-catalyzed hydrolysis that proceeds via a unimolecular elimination (E1) mechanism.

Mechanism of Acid-Catalyzed Deprotection:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

-

Carbocation Formation: The protonated intermediate fragments, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the protonated amine.[2][7]

-

Deprotonation: The protonated amine is neutralized during aqueous workup or by a suitable base to yield the free 1,4-butanediamine.

Caption: Acid-catalyzed degradation pathway of a Boc-protected amine.

This reaction is typically fast and occurs at room temperature.[6] Therefore, exposure to acidic environments, including acidic silica gel during chromatography, should be carefully managed if the integrity of the Boc groups is to be maintained.

Thermal Stability

While generally stable at ambient temperatures, the Boc group can be cleaved thermally. Studies have shown that thermal N-Boc deprotection can be achieved in various solvents at temperatures ranging from 150 °C to 300 °C, often without the need for an acid catalyst.[8] While these temperatures are well above typical storage conditions, this property indicates that prolonged exposure to elevated temperatures should be avoided to prevent slow degradation over time.

Photostability and Air Sensitivity

While the core structure is not inherently photo-labile, supplier recommendations for the related mono-protected N-Boc-1,4-butanediamine often specify storage in a dark place and note sensitivity to light and air.[9][10] Oxidative degradation, while not the primary pathway, can occur over long periods, particularly if the compound is impure. Sensitivity to air may also be related to the hygroscopic nature of the compound, where absorbed moisture could facilitate slow hydrolysis if acidic impurities are present.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a comprehensive strategy for storage and handling can be established to maximize the shelf-life and purity of N,N'-Di-Boc-1,4-butanediamine.

Long-Term Storage

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of any potential thermal or hydrolytic degradation. Consistent with recommendations for the mono-Boc analogue.[11] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents long-term oxidative degradation and contact with atmospheric moisture.[9] |

| Container | Tightly sealed glass container. | Prevents ingress of moisture and air. Glass is non-reactive. |

| Environment | Store in a dark, dry location. | Protects from light and prevents moisture absorption.[10] |

Handling in the Laboratory

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Atmosphere: For weighing and transferring, especially for long-term use from a single bottle, it is best practice to work under a blanket of inert gas.

-

Solvents: Use high-purity, anhydrous solvents for preparing stock solutions to avoid introducing acidic impurities or water that could lead to hydrolysis.

-

Cross-Contamination: Never use spatulas or glassware that have been in contact with acidic reagents without thorough cleaning and drying.

Incompatibility Matrix

| Incompatible Substance Class | Examples | Reason for Incompatibility |

| Strong Acids | HCl, H₂SO₄, TFA | Rapidly cleaves the Boc group, causing complete degradation of the starting material.[6][8] |

| Lewis Acids | AlCl₃, ZnBr₂, TMSI | Can catalyze the cleavage of the Boc group.[4][7] |

| Strong Oxidizing Agents | Peroxides, Nitric Acid | Can potentially oxidize the alkyl chain, though the carbamate itself is relatively stable.[9] |

Experimental Protocols for Stability Assessment

To ensure the quality of N,N'-Di-Boc-1,4-butanediamine, particularly for long-term storage or before use in a critical synthesis, its stability can be formally assessed.

Protocol for a Forced Degradation Study

This protocol outlines how to intentionally stress the compound to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Methodology:

-

Stock Solution: Prepare a 1 mg/mL solution of N,N'-Di-Boc-1,4-butanediamine in acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.

-

Control: Keep a sealed vial of the stock solution at 2–8 °C in the dark.

-

-

Incubation: Keep all samples under their respective conditions for a set period (e.g., 24 hours).

-

Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method.

Analytical Methodology for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The parent compound and any degradation products (e.g., mono-Boc-1,4-butanediamine, 1,4-butanediamine) will have different retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly confirm the identity and approximate purity of the material. The presence of the large singlet at ~1.4 ppm corresponding to the 18 protons of the two tert-butyl groups is characteristic. The appearance of new signals would indicate degradation.

Conclusion

The stability of N,N'-Di-Boc-1,4-butanediamine is robust under neutral and basic conditions but is critically sensitive to acids. Its primary degradation pathway is acid-catalyzed hydrolysis, which efficiently removes the Boc protecting groups. Optimal preservation of this reagent is achieved by strict adherence to recommended storage conditions, specifically refrigeration (2–8 °C) under an inert, dry atmosphere and away from light. By understanding the underlying chemical principles and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Cant, F. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1235–1241. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-BOC-1,4-butanediamine, 95%, Thermo Scientific. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Di-Boc-1,4-butanediamine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-7. Retrieved from [Link]

Sources

- 1. N,N'-Di-Boc-1,4-butanediamine | C14H28N2O4 | CID 11044423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 68076-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. chemimpex.com [chemimpex.com]

Mono-Boc protection of symmetrical diamines

An In-Depth Technical Guide to the Mono-Boc Protection of Symmetrical Diamines

Abstract

Mono-protected symmetrical diamines are foundational building blocks in modern organic synthesis, particularly within medicinal chemistry and drug development. Their unique bifunctionality, possessing one nucleophilic amine and one masked amine, enables sequential and controlled molecular elaboration. However, achieving selective mono-protection of two chemically identical nitrogen atoms presents a significant synthetic challenge, often resulting in statistical mixtures of unprotected, mono-protected, and di-protected products. This guide provides a comprehensive overview of the core principles and field-proven methodologies for achieving high-yield, selective mono-tert-butoxycarbonyl (Boc) protection of symmetrical diamines. We will delve into the underlying reaction mechanisms, compare key strategic approaches, and provide detailed, validated protocols for immediate application in the research and development laboratory.

The Strategic Imperative for Mono-Protection

Symmetrical diamines, such as piperazine and ethylenediamine, are frequently incorporated into pharmaceutical candidates to enhance properties like aqueous solubility and oral bioavailability.[1] The ability to selectively functionalize only one of the two nitrogen atoms is critical for building complex molecular architectures.[2] Direct dialkylation or diacylation is often undesired, making the use of a temporary protecting group on one nitrogen essential.[1]

The tert-butoxycarbonyl (Boc) group is the preeminent choice for this purpose due to its robust stability across a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic reactions) and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][3][4] The challenge, therefore, is not in the choice of the protecting group, but in its selective installation.

Core Mechanism of Boc Protection

The reaction between an amine and di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4] This forms a transient tetrahedral intermediate, which then collapses. The resulting tert-butyl carbonate anion is unstable and decomposes into gaseous carbon dioxide and a tert-butoxide anion (or tert-butanol after protonation).[4][5][6] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[4]

It is crucial to note that this reaction can proceed without an external base, as the leaving group or another amine molecule can act as the proton acceptor.[5] However, in many protocols, a non-nucleophilic base like triethylamine (TEA) is added to neutralize the protonated amine, which can accelerate the reaction.[7]

Caption: Mechanism of Amine Protection with Boc₂O.

Strategies for Achieving Mono-Selectivity

The primary difficulty in protecting symmetrical diamines is that after the first nitrogen is protected, the second is still reactive, leading to the formation of a di-protected byproduct. Several strategies have been developed to overcome this statistical challenge.

The Mono-Protonation Strategy: An Elegant Solution

This is the most efficient and widely adopted method for the selective mono-Boc protection of diamines.[8][9] The core principle relies on differentiating the two identical amine groups by converting one into its ammonium salt. The protonated amine is no longer nucleophilic and thus does not react with Boc₂O.[8]

By adding precisely one equivalent of a strong acid to a solution of the diamine, an equilibrium is established that strongly favors the mono-protonated species.[9][10] Subsequent addition of one equivalent of Boc₂O leads to the selective protection of the remaining free amine.

Caption: Workflow for the Mono-Protonation Strategy.

Historically, this was performed using anhydrous HCl gas, which is inconvenient and hazardous.[11] Modern protocols generate HCl in situ from safer, liquid reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent.[11][12]

Experimental Protocol: Mono-Boc Protection of (1R,2R)-Cyclohexane-1,2-diamine using Me₃SiCl [11][12]

-

Preparation: To a flask containing (1R,2R)-cyclohexane-1,2-diamine (1.0 eq) is added anhydrous methanol under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath.

-

Mono-protonation: Chlorotrimethylsilane (Me₃SiCl, 1.0 eq) is added dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form. The mixture is allowed to warm to room temperature.

-

Equilibration: A small amount of water (e.g., 1 mL for a ~4g scale reaction) is added, and the mixture is stirred for 30 minutes to ensure the equilibrium is fully established.[9][11]

-

Boc Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol is added.

-

Reaction: The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: The methanol is removed under reduced pressure. The residue is diluted with water and washed with diethyl ether or ethyl acetate to remove any di-Boc byproduct.[11][13]

-

Isolation: The aqueous layer is made basic (pH > 12) with a strong base (e.g., 2N NaOH solution) and extracted several times with an organic solvent like dichloromethane (DCM).

-

Final Steps: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the pure mono-Boc protected diamine.

Excess Diamine Strategy

A simpler, albeit less atom-economical, approach is to use a large excess of the symmetrical diamine relative to the Boc₂O reagent (e.g., 5-10 equivalents of diamine).[13] By Le Châtelier's principle, the high concentration of the diamine statistically favors the reaction of Boc₂O with an unprotected diamine molecule over a mono-protected one.

While straightforward, this method is only practical for inexpensive and readily available diamines.[13] The major challenge lies in the purification, as the final product must be separated from a large quantity of unreacted starting material. This is typically achieved via acid-base extraction or column chromatography.

Flow Chemistry Approach

Continuous flow chemistry offers precise control over stoichiometry, reaction time, and temperature, which can be leveraged to optimize the yield of the mono-protected product. In a typical setup, separate streams of the diamine and Boc₂O are mixed in a microreactor. By carefully controlling the flow rates, a slight sub-stoichiometric amount of Boc₂O (e.g., 0.8 equivalents) can be maintained, minimizing the formation of the di-protected species.

Researchers have shown that for the mono-Boc protection of piperazine, a flow process can achieve a 45% yield of the desired product, which is significantly better than batch reactions under similar stoichiometric conditions.[13] This method is particularly advantageous for process development and scale-up.

Comparative Analysis of Methodologies

The choice of method depends on the specific diamine, project scale, and available equipment.

| Methodology | Diamine Equivalents | Boc₂O Equivalents | Typical Yield (Mono-Product) | Advantages | Disadvantages |

| Mono-Protonation | 1.0 | 1.0 - 1.5 | 65-95%[9][11] | High selectivity and yield; Excellent atom economy; Scalable. | Requires precise control of acid stoichiometry. |

| Excess Diamine | 5.0 - 10.0 | 1.0 | 70-86% (based on Boc₂O)[14] | Simple experimental setup; No special reagents needed. | Poor atom economy; Impractical for expensive diamines; Difficult purification. |

| Flow Chemistry | ~1.25 | 1.0 (relative to diamine stream) | ~45% | Precise control; Rapid optimization; Improved safety for scale-up. | Requires specialized flow reactor equipment. |

Purification and Characterization

Regardless of the method, the crude product will likely be a mixture of the starting diamine, the desired mono-Boc product, and the di-Boc byproduct. A standard and effective purification involves an acid-base workup:

-

Dissolution: Dissolve the crude mixture in an organic solvent like DCM or ethyl acetate.

-

Acid Wash: Wash the organic layer with a dilute acid (e.g., 1N HCl). The basic starting diamine and the mono-Boc product will be protonated and move to the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer, which is discarded.

-

Basification: The acidic aqueous layer is then carefully basified with NaOH or K₂CO₃ to deprotonate the ammonium species.

-

Extraction: The desired mono-Boc product, now neutral, is extracted back into an organic solvent. The unreacted diamine, being more polar, may have lower solubility in the organic phase, affording a degree of separation.

Final purification is often achieved by column chromatography on silica gel. Despite concerns about the acid-lability of the Boc group, it is generally stable to standard silica gel chromatography.[14] Characterization is confirmed using standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

Conclusion

The selective mono-Boc protection of symmetrical diamines is a critical and enabling transformation in modern synthetic chemistry. While seemingly challenging, the development of the mono-protonation strategy has provided a robust, high-yielding, and scalable solution that is applicable to a wide range of diamine substrates.[9][10] By understanding the underlying mechanistic principles and leveraging this elegant control of reactivity, researchers can confidently and efficiently generate these valuable bifunctional building blocks for application in drug discovery and materials science.

References

-

Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

-

Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Link]

-

Amine Protection and Deprotection . Master Organic Chemistry. [Link]

-

Selective Mono-Boc-Protection of Bispidine . Sciforum. [Link]

-

Selective Mono-BOC Protection of Diamines . ResearchGate. [Link]

-

Selective Mono-BOC Protection of Diamines . Synthetic Communications - Taylor & Francis. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof . SciELO México. [Link]

-

(PDF) Selective Mono‐BOC Protection of Diamines . ResearchGate. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof . Redalyc. [Link]

-

Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! . Reddit. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bioorg.org [bioorg.org]

- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 12. redalyc.org [redalyc.org]

- 13. sciforum.net [sciforum.net]

- 14. reddit.com [reddit.com]

Role of di-tert-butyl dicarbonate in N,N'-Di-Boc-1,4-butanediamine synthesis

An In-Depth Technical Guide: The Role of Di-tert-butyl Dicarbonate in the Synthesis of N,N'-Di-Boc-1,4-butanediamine

Abstract

This technical guide provides a comprehensive examination of the synthesis of N,N'-Di-Boc-1,4-butanediamine, a critical building block in pharmaceutical and materials science. The core of this process is the strategic use of di-tert-butyl dicarbonate (Boc-anhydride) as an amine-protecting agent. We will dissect the underlying reaction mechanism, provide a detailed and validated experimental protocol, and explain the rationale behind key procedural choices. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this fundamental synthetic transformation.

Introduction: The Imperative of Amine Protection

In the intricate world of organic synthesis, the selective transformation of multifunctional molecules is a paramount challenge. Amines, being both nucleophilic and basic, often interfere with reactions targeting other functional groups within a molecule.[1] To orchestrate complex synthetic sequences, it is essential to temporarily mask the amine's reactivity. This is achieved through the use of "protecting groups."

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups, prized for its stability under a wide range of conditions and its clean, facile removal under mild acidic conditions.[2] Di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O), is the premier reagent for introducing this group.[3][4]

This guide focuses on the application of Boc-anhydride in the protection of 1,4-butanediamine (also known as putrescine), a symmetrical diamine. The resulting product, N,N'-Di-Boc-1,4-butanediamine, is a versatile intermediate, transforming the volatile and highly reactive diamine into a stable, manageable solid that can be selectively functionalized in subsequent synthetic steps.

The Key Reagent: Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate is an electrophilic reagent formally considered the anhydride of tert-butoxycarbonyl (Boc) acid.[3] Its efficacy stems from its high reactivity towards nucleophiles like amines, coupled with the convenient nature of its byproducts.

Physicochemical Properties

A thorough understanding of the reagent's properties is critical for its safe and effective handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₅ | [3][5] |

| Molar Mass | 218.25 g·mol⁻¹ | [3][5] |

| Appearance | Colorless solid or liquid | [6][7] |

| Melting Point | 22–24 °C (72–75 °F) | [3][5] |

| Solubility | Insoluble in water; soluble in most organic solvents (e.g., THF, Dichloromethane, Acetonitrile) | [3][6] |

| Stability | Sensitive to moisture and heat. Decomposes in the presence of acid or base.[6][7] Bottles can build internal pressure from CO₂ evolution.[3] |

The Mechanism of Boc Protection

The reaction between an amine and Boc-anhydride is a nucleophilic acyl substitution. The process is highly efficient, driven by the formation of thermodynamically stable byproducts.

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc-anhydride. This forms a tetrahedral intermediate.[8][9]

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

-

Proton Transfer & Decomposition: The tert-butyl carbonate anion is basic enough to deprotonate the now-protonated carbamate. This resulting tert-butyl carbonic acid is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[4][8]

The evolution of CO₂ gas is a key feature of this reaction and serves as an irreversible driving force, pushing the equilibrium towards the protected product.[8]

Caption: Reaction mechanism for amine protection using Boc-anhydride.

Synthesis of N,N'-Di-Boc-1,4-butanediamine: A Validated Protocol

This section details a reliable, step-by-step procedure for the synthesis of N,N'-Di-Boc-1,4-butanediamine. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow Overview

Caption: Step-by-step workflow for synthesizing N,N'-Di-Boc-1,4-butanediamine.

Detailed Step-by-Step Methodology

Reagents & Equipment:

-

1,4-Butanediamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-butanediamine (1.0 eq) in THF (approx. 0.5 M concentration). Stir the solution at room temperature.

-

Causality: THF is an excellent solvent for both the polar diamine and the nonpolar Boc-anhydride, ensuring a homogeneous reaction mixture.[6] Using a sufficient volume of solvent helps to manage the heat generated during the reaction.

-

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (2.2 eq) to the stirred solution in portions over 30 minutes. A slight exotherm and gas evolution (CO₂) will be observed.

-

Causality: A slight excess of Boc-anhydride ensures the complete di-protection of the diamine. Adding it slowly prevents the reaction temperature from rising too quickly, which could lead to side reactions. The reaction can be performed without an added base, as the byproduct itself can act as one, or a mild base like sodium bicarbonate can be included.[3][8]

-

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

-

Causality: Overnight stirring ensures the reaction proceeds to completion. TLC is a crucial self-validation step to confirm the consumption of the starting material before proceeding to the workup.

-

-

Workup & Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Causality: The NaHCO₃ wash neutralizes any acidic impurities and removes unreacted Boc-anhydride. The brine wash removes residual water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Isolation: Dry the ethyl acetate layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator. The crude product is typically obtained as a white solid.

-

Causality: Removing all water with a drying agent is essential before evaporation to prevent hydrolysis of any remaining activated species and to obtain a dry, solid product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure N,N'-Di-Boc-1,4-butanediamine.

-

Causality: Recrystallization is an effective method for removing minor impurities, resulting in a product of high purity suitable for subsequent, sensitive applications in drug development.

-

Conclusion

Di-tert-butyl dicarbonate is an indispensable reagent for the synthesis of N,N'-Di-Boc-1,4-butanediamine. Its role is to efficiently and cleanly protect both primary amine functionalities of 1,4-butanediamine, transforming it into a stable, versatile, and easily handled synthetic intermediate. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism, driven to completion by the formation of volatile and inert byproducts. The straightforward and robust protocol described herein provides a reliable pathway for researchers and developers to access this valuable chemical building block, enabling the advancement of complex molecular synthesis in medicine and materials science.

References

-